molecular formula C10H7NO2 B8536260 4-(2-Oxazolyl)benzaldehyde

4-(2-Oxazolyl)benzaldehyde

Cat. No.: B8536260
M. Wt: 173.17 g/mol
InChI Key: BNCPSSZBSCTBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Oxazolyl)benzaldehyde is a heterocyclic aromatic compound that features an oxazole ring attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Oxazolyl)benzaldehyde typically involves the formation of the oxazole ring followed by its attachment to the benzaldehyde group. One common method includes the cyclization of α-haloketones with amides or amidines under acidic or basic conditions . Another approach involves the use of tosylmethylisocyanides (TosMICs) in the van Leusen reaction, which provides a versatile route to oxazole derivatives .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, often employing catalysts to enhance yield and selectivity. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to improve the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Oxazolyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(2-Oxazolyl)benzaldehyde largely depends on its interaction with specific molecular targets. In medicinal chemistry, oxazole derivatives are known to bind to various enzymes and receptors, modulating their activity. For instance, they can inhibit enzymes involved in cancer cell proliferation or inflammation pathways . The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)benzaldehyde

InChI

InChI=1S/C10H7NO2/c12-7-8-1-3-9(4-2-8)10-11-5-6-13-10/h1-7H

InChI Key

BNCPSSZBSCTBIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2-(4-methylphenyl)oxazole (6.41 g, 40.3 mmol) and N-bromosuccinimide (14.7 g, 82.6 mmol) in carbon tetrachloride (300 mL) was added 2,2′-azobisisobutyronitrile (500 mg, 3.1 mmol) and the reaction mixture was heated at 100° C. for 12 h. The reaction mixture was cooled to 0° C., filtered through a fritted funnel, and concentrated in vacuo. To this crude reaction mixture was added 95% ethanol (300 mL) and silver nitrate (15.1 g, 88.8 mmol), and the reaction mixture was refluxed for 4 h, cooled to room temperature, filtered through a fritted funnel, and concentrated in vacuo. Purification by medium pressure liquid chromatography (SiO2, 10:1 hexanes/ethyl acetate) gave 880 mg (13%, 2 steps) of the title compound. MS 174 (M+H)+.
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
catalyst
Reaction Step Two

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